

Technical Guide: In Vivo Brain Receptor Occupancy of Mij821 (Onfasprodil)

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Compound of Interest

Compound Name: *Mij821*

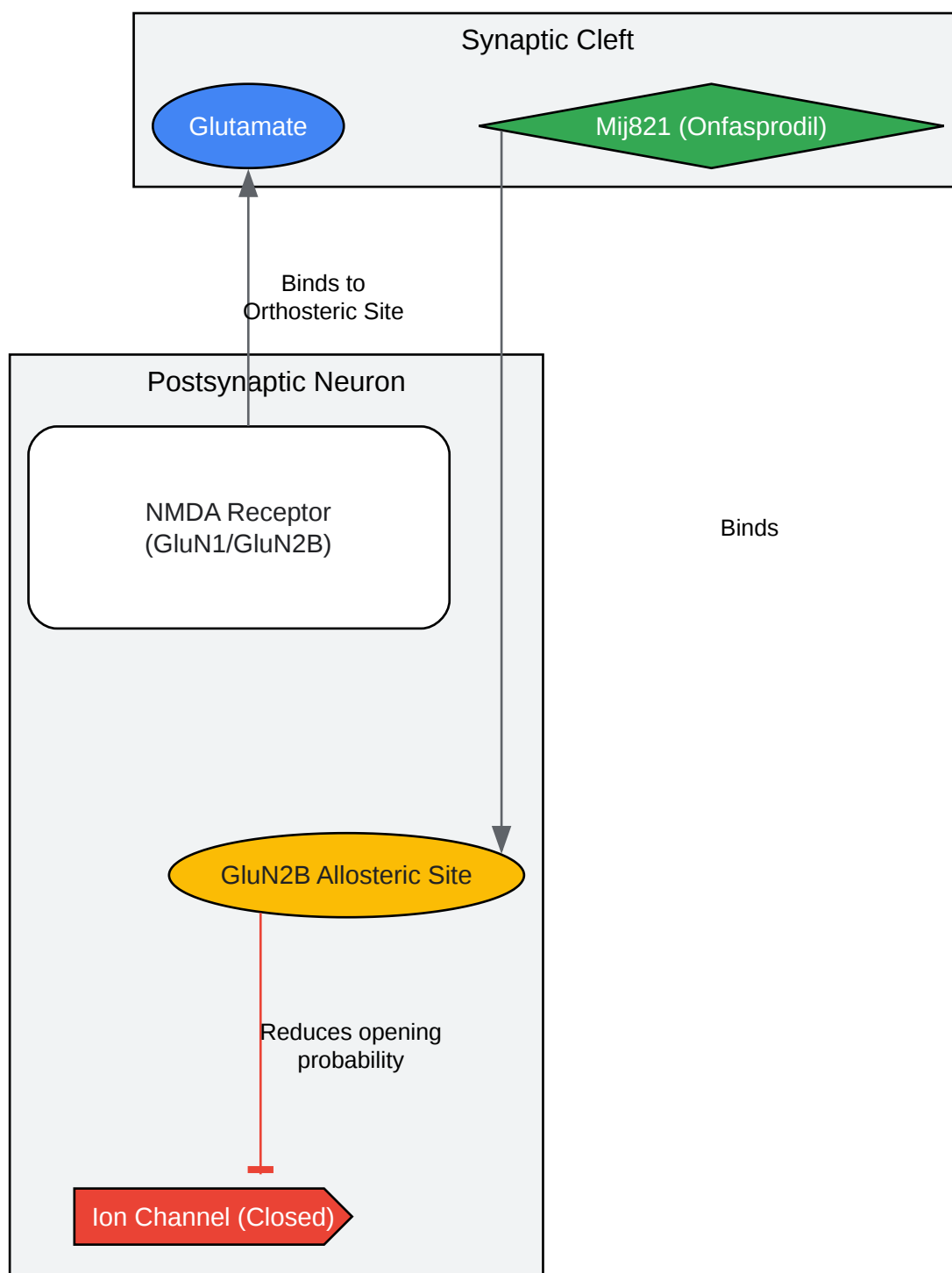
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Disclaimer: As of late 2025, specific quantitative data on the in vivo brain receptor occupancy of **Mij821** (onfasprodil) from human Positron Emission Tomography (PET) studies are not yet publicly available. A Phase 1 clinical trial (NCT05666687) has been completed to characterize this, but the results have not been published.[1][2] This guide summarizes the available preclinical data, the known mechanism of action, clinical efficacy, and the methodologies of key clinical and receptor occupancy studies.

Core Concepts: Mechanism of Action

Mij821 is a potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[2][3][4][5][6] Unlike competitive antagonists that block the glutamate or glycine binding sites, **Mij821** binds to an allosteric site on the GluN2B subunit, reducing the probability of channel opening without completely blocking it. This modulation of the glutamatergic system is believed to underpin its rapid antidepressant effects, offering a more targeted approach with potentially fewer side effects than non-selective NMDA antagonists like ketamine.[2]



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Proposed signaling pathway of **Mij821** at the NMDA receptor.

Quantitative Data

While human receptor occupancy data is pending, preclinical and clinical studies provide valuable quantitative insights into **Mij821**'s potency and efficacy.

Preclinical studies have established **Mij821** as a high-potency compound with good brain penetration.^[7]

Parameter	Species	Value
NR2B IC ₅₀	Human	8 nM
NR2B IC ₅₀	Rat	6 nM
Brain/Plasma Ratio (Kp,uu)	Rat	0.9

Table 1: Preclinical data for **Mij821**.^[7]

A Phase 2, proof-of-concept study provided evidence of **Mij821**'s rapid antidepressant effects. The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.^{[4][5]}

Treatment Group (Intravenous Infusion)	N	Adjusted Mean Difference vs. Placebo (MADRS Score)	P-value
At 24 Hours			
Pooled Onfasprodil 0.16 mg/kg	21	-8.25	.001
Pooled Onfasprodil 0.32 mg/kg	19	-5.71	.019
Ketamine 0.5 mg/kg	10	-5.67	.046
At 48 Hours			
Pooled Onfasprodil 0.16 mg/kg	21	-7.06	.013
Pooled Onfasprodil 0.32 mg/kg	19	-7.37	.013
Ketamine 0.5 mg/kg	10	-11.02	.019
At 6 Weeks			
Pooled Onfasprodil 0.16 mg/kg	21	-5.78	.0427
Pooled Onfasprodil 0.32 mg/kg	19	-4.24	.1133

Table 2: Efficacy results from the NCT03756129 study in patients with treatment-resistant depression.[4][5]

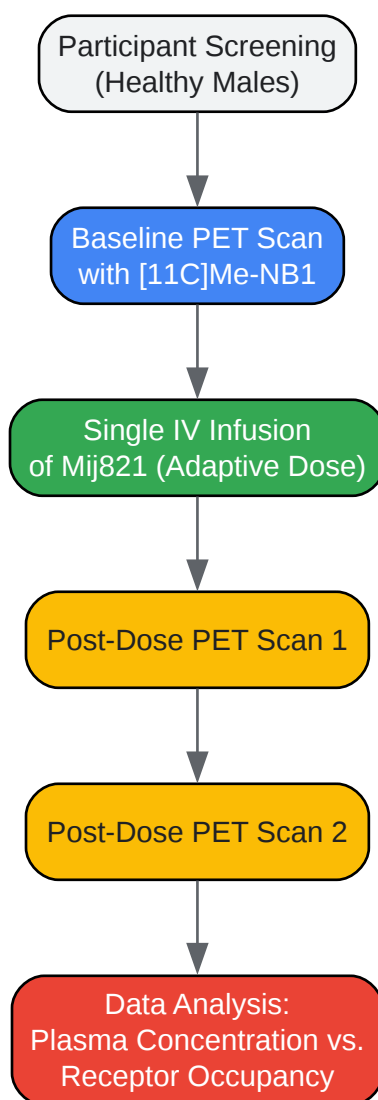
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This Phase 1 study was designed to confirm **Mij821**'s binding to GluN2B-containing NMDA receptors and to assess the relationship between plasma concentration and receptor

occupancy.[1]

- Study Design: Open-label, adaptive design, single-center study.[1]
- Participants: Up to 10 healthy male participants.[1]
- Intervention: A single intravenous (i.v.) infusion of **Mij821**. The dose was adapted across 5 sequential cohorts to optimize the characterization of the occupancy curve.[1]
- Imaging:
 - Modality: Positron Emission Tomography (PET).[1]
 - Radioligand: [11C]Me-NB1, a specific radiotracer for GluN2B-containing NMDA receptors. [1]
 - Procedure: Each participant underwent a baseline PET scan before receiving **Mij821**, followed by up to two post-dose PET scans to measure receptor occupancy over time.[1]
- Primary Objective: To assess the plasma concentration-receptor occupancy relationship of **Mij821** in the human brain.[1]



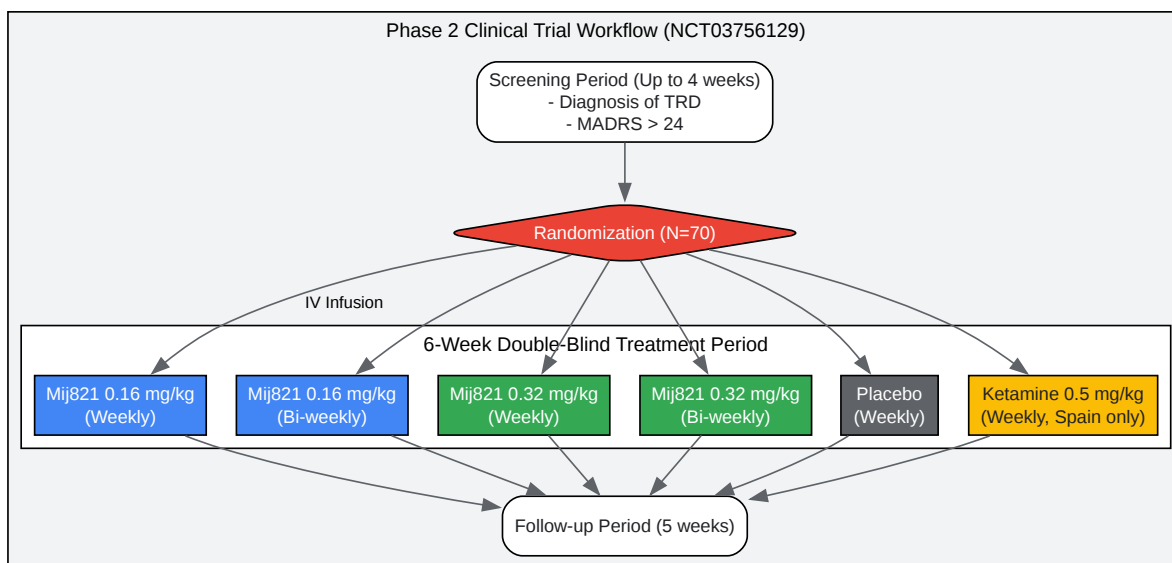
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Workflow for the NCT05666687 PET receptor occupancy study.

This Phase 2 study evaluated the efficacy and safety of **Mij821** in patients with treatment-resistant depression (TRD).^{[4][8][9]}

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.^{[5][9]}
- Participants: 70 adults (19-65 years old) with a diagnosis of TRD, defined as a failure to respond to two or more prior antidepressant treatments, and a MADRS score >24.^{[8][10]}

- Treatment Arms: Participants were randomized to one of six groups for a 6-week treatment period:[4][5]
 - Onfasprodil 0.16 mg/kg (weekly infusion)
 - Onfasprodil 0.16 mg/kg (bi-weekly infusion)
 - Onfasprodil 0.32 mg/kg (weekly infusion)
 - Onfasprodil 0.32 mg/kg (bi-weekly infusion)
 - Placebo (weekly infusion)
 - Ketamine 0.5 mg/kg (weekly infusion, Spain sites only)
- Primary Outcome Measure: Change from baseline in the total MADRS score at 24 hours after the first infusion.[4][5][8]
- Secondary Outcome Measures: Change in MADRS score at 48 hours and at the final follow-up at 6 weeks.[4][5]



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Workflow for the NCT03756129 clinical efficacy study.

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